![molecular formula C8H10Na2O5 B7854159 Diethyloxalacetate sodium](/img/structure/B7854159.png)
Diethyloxalacetate sodium
Overview
Description
Diethyloxalacetate sodium, also known as sodium diethyl oxalacetate, is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 210.16 g/mol . It is a beige to light orange crystalline powder that is slightly soluble in water . This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyloxalacetate sodium can be synthesized by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate . The reaction proceeds under controlled conditions to yield a free-flowing sodium salt. The product is then purified by extraction with boiling diethyl ether until the solvent remains colorless, followed by drying in air .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: Diethyloxalacetate sodium undergoes various chemical reactions, including:
Condensation Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
Addition Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Substitution Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Common Reagents and Conditions:
Isatins, Malononitrile, and Hydrazine Hydrate: Used in one-pot reactions to form spiro derivatives.
Aldehydes and Primary Amines: React to form substituted pyrrolidines.
2-Nitro-4-Fluoro-Phenylazide: Used in substitution reactions to form triazole diesters.
Major Products:
- Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives
- 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines
- 2-Nitro-4-fluoro triazole diester
Scientific Research Applications
Diethyloxalacetate sodium is utilized in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and intermediates.
Biology: In the study of metabolic pathways and enzyme reactions involving oxalacetate derivatives.
Industry: In the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of diethyloxalacetate sodium involves its role as a reagent in chemical reactions. It acts as a nucleophile in condensation and addition reactions, facilitating the formation of complex organic structures. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Diethyl oxaloacetate: A closely related compound with similar chemical properties and applications.
Diethyl malonate: Another ester used in organic synthesis with comparable reactivity.
Diethyl oxalpropionate: A compound with similar ester functional groups used in various chemical reactions.
Uniqueness: Diethyloxalacetate sodium is unique due to its specific reactivity and applications in the synthesis of spiro derivatives and substituted pyrrolidines. Its sodium salt form enhances its solubility and reactivity in certain reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
disodium;2,2-diethyl-3-oxobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.2Na/c1-3-8(4-2,7(12)13)5(9)6(10)11;;/h3-4H2,1-2H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFCNBSPGKNSBX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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